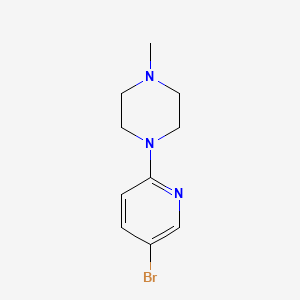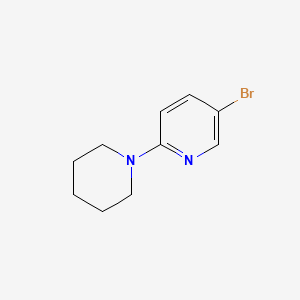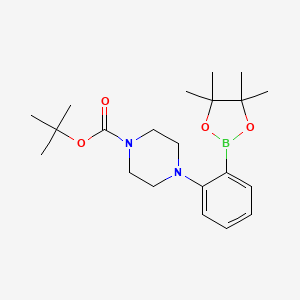
1-Boc-5-Bromo-3-formylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-Bromo-3-formylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound, with its unique structure, is of particular interest in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Boc-5-Bromo-3-formylindole typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated indole is then subjected to formylation to introduce a formyl group at the 3-position.
Protection: Finally, the compound is protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-5-Bromo-3-formylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The formyl group at the 3-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-5-Bromo-3-formylindole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis:
Biological Studies: Researchers use it to study the biological activities of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Boc-5-Bromo-3-formylindole involves its interaction with specific molecular targets. The formyl group at the 3-position and the bromine atom at the 5-position allow the compound to bind to various enzymes and receptors, modulating their activity. The Boc group protects the nitrogen atom, preventing unwanted side reactions and enhancing the compound’s stability .
Comparison with Similar Compounds
1-Boc-5-Bromo-3-formylindole can be compared with other indole derivatives, such as:
1-Boc-4-Bromo-3-formylindole: Similar structure but with the bromine atom at the 4-position.
N-Boc-5-bromoindole: Lacks the formyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted modifications and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-formylindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUUKNLBXWLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585947 |
Source


|
| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325800-39-3 |
Source


|
| Record name | tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
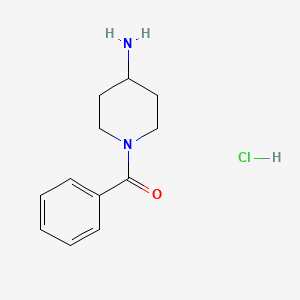
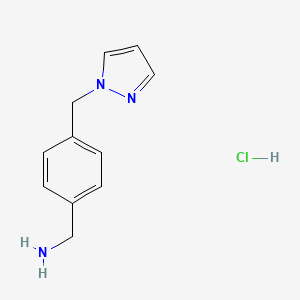




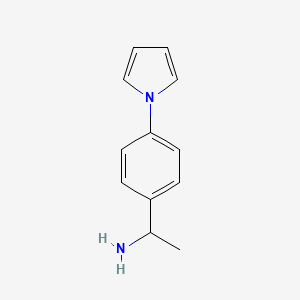

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)

